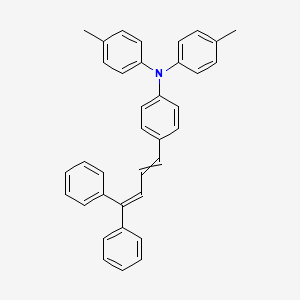
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and butadiene groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diphenylbutadiene with N,N-bis(4-methylphenyl)aniline under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions may include binding to receptors, enzymes, or other macromolecules, leading to changes in cellular pathways and functions. The exact pathways and targets can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4-Diphenylbutadienyl)aniline
- N,N-bis(4-methylphenyl)aniline
- 4,4-Diphenylbutadiene
Uniqueness
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline stands out due to its unique combination of phenyl and butadiene groups, which confer specific electronic and structural properties. These characteristics make it particularly valuable in the development of advanced materials and in various research applications.
Propriétés
Numéro CAS |
118985-32-3 |
|---|---|
Formule moléculaire |
C36H31N |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
N-[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H31N/c1-28-16-22-33(23-17-28)37(34-24-18-29(2)19-25-34)35-26-20-30(21-27-35)10-9-15-36(31-11-5-3-6-12-31)32-13-7-4-8-14-32/h3-27H,1-2H3 |
Clé InChI |
GULCURCAQCYZGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
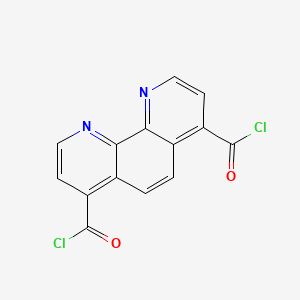


![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
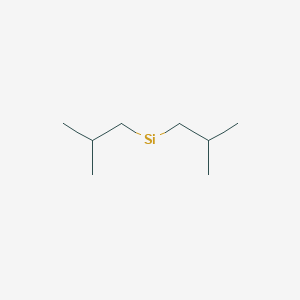
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
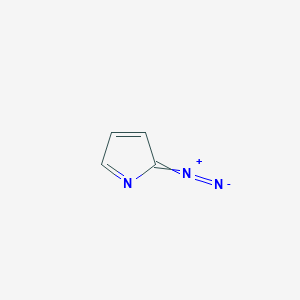

![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
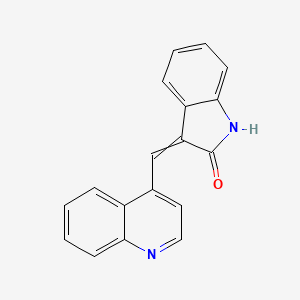
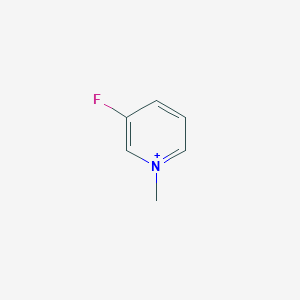
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
